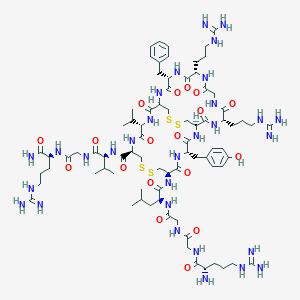

Iseganan

Descripción

Propiedades

Número CAS |

257277-05-7 |

|---|---|

Fórmula molecular |

C78H126N30O18S4 |

Peso molecular |

1900.3 g/mol |

Nombre IUPAC |

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |

InChI |

InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1 |

Clave InChI |

GUCYBPFJNGVFEB-XELKFLSISA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |

Key on ui application |

Antibacterial. |

Otros números CAS |

257277-05-7 |

Secuencia |

H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2 |

Fuente |

Synthetic |

Almacenamiento |

-20°C |

Sinónimos |

Antimicrobial peptide IB-367; Iseganan [INN]; UNII-Q9SAI36COS; Q9SAI36COS; CHEMBL2110753; |

Origen del producto |

United States |

Foundational & Exploratory

Iseganan mechanism of action on gram-positive bacteria

An In-depth Technical Guide to the Mechanism of Action of Iseganan on Gram-Positive Bacteria

Introduction

This compound (also known as IB-367) is a synthetic, broad-spectrum antimicrobial peptide, an analog of protegrin-1, a naturally occurring peptide found in porcine leukocytes.[1] It exhibits rapid bactericidal activity against a wide range of pathogens, including gram-positive and gram-negative bacteria, as well as fungi.[2][3] Its unique mechanism of action, primarily targeting the bacterial cell membrane, makes it a subject of significant interest, particularly in an era of growing resistance to conventional antibiotics.[2] This guide provides a detailed technical overview of the molecular interactions and processes through which this compound exerts its bactericidal effects on gram-positive bacteria.

Core Mechanism of Action: The HOTTER Model

Unlike many conventional antibiotics that inhibit specific metabolic pathways, this compound's primary mode of action is the physical disruption of the bacterial cell membrane.[2][4] This process is characterized by a novel mechanism described as "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER).[4] While this mechanism applies to both gram-positive and gram-negative bacteria, the thick peptidoglycan cell wall of gram-positive organisms uniquely modulates the final stages of cell death.[4]

The bactericidal cascade can be broken down into the following key stages:

-

Initial Binding and Translocation: As a cationic peptide, this compound is electrostatically attracted to the anionic components of the gram-positive bacterial cell envelope, such as teichoic and lipoteichoic acids embedded within the peptidoglycan layer. It then traverses the porous peptidoglycan mesh to reach its primary target: the cytoplasmic membrane.[5][6]

-

Membrane Permeabilization and Pore Formation: Upon reaching the cytoplasmic membrane, this compound inserts into the lipid bilayer, leading to membrane permeabilization.[7] This process is driven by the peptide's amphipathic structure. This initial disruption allows for a massive, unregulated influx of water into the cell, driven by osmotic pressure, and a compensatory efflux of intracellular potassium ions (K+).[4]

-

Hydro-Osmotic Swelling and Protrusion Formation: The continued influx of water causes the bacterial cell to swell within minutes. The immense internal osmotic pressure forces portions of the inner cytoplasmic membrane to extrude through natural clefts or "tesserae" in the overlying peptidoglycan wall. These extrusions form osmotically fragile protrusions on the bacterial surface.[4]

-

Cell Lysis and Death: In gram-positive bacteria, such as staphylococci, the thick and rigid cell wall often contains the cytoplasmic ruptures.[4] However, the catastrophic loss of membrane integrity, leakage of essential cytoplasmic contents, and dissipation of ion gradients lead to a rapid and irreversible cessation of cellular functions and ultimately, cell death.[4]

Quantitative Data

The antimicrobial efficacy of this compound and its parent compound, protegrin-1, has been quantified through various in vitro and clinical studies.

| Parameter | Organism(s) | Value/Result | Citation |

| Minimal Inhibitory Concentration (MIC) of Protegrin-1 (Parent Peptide) | Gram-positive and Gram-negative bacteria | 0.5 to 5 µM | [8] |

| Reduction in Total Oral Microbial Load (Clinical Trial) | Oral aerobic bacteria (viridans streptococci, non-hemolytic streptococci) and yeasts | 1.59 log10 CFU reduction (this compound) vs. 0.18 log10 CFU reduction (placebo) after first day | [9][10] |

| Stomatitis Score (Clinical Trial) | Patients receiving stomatotoxic chemotherapy | Mean score of 1.6 (this compound) vs. 2.0 (placebo) on a 5-point NCI CTC scale | [1] |

| Mouth Pain Score (Clinical Trial) | Patients receiving stomatotoxic chemotherapy | Mean score of 3.0 (this compound) vs. 3.8 (placebo) on an 11-point scale | [1] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of microbiological, biophysical, and imaging techniques.

Antimicrobial Susceptibility Testing (MIC Determination)

-

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

-

Methodology (Microbroth Dilution):

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) are cultured to a standardized density (e.g., 5 x 10^5 CFU/mL) in a cation-adjusted Mueller-Hinton broth.

-

Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.

-

The standardized bacterial suspension is added to each well.

-

Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.[7]

-

Membrane Integrity and Pore Formation Assays

-

Objective: To measure the ability of this compound to permeabilize the bacterial cytoplasmic membrane.

-

Methodology (Fluorescent Dye Uptake):

-

Gram-positive bacteria are washed and resuspended in a suitable buffer.

-

A fluorescent dye that is normally membrane-impermeable, such as propidium iodide (PI) or SYTOX Green, is added to the cell suspension. These dyes fluoresce upon binding to intracellular nucleic acids.

-

A baseline fluorescence reading is taken.

-

This compound is added to the suspension at various concentrations.

-

The increase in fluorescence intensity is monitored over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization and dye entry.

-

Visualization of Morphological Changes

-

Objective: To directly observe the physical effects of this compound on bacterial cell structure.

-

Methodology (Electron Microscopy):

-

Sample Preparation: Mid-logarithmic phase gram-positive bacteria are treated with a bactericidal concentration of this compound for a short duration (e.g., 5-30 minutes). Control samples are left untreated.

-

Fixation: The cells are fixed using glutaraldehyde and osmium tetroxide to preserve their structure.

-

Transmission Electron Microscopy (TEM): Samples are dehydrated, embedded in resin, and sectioned into ultra-thin slices. The sections are stained with heavy metals (e.g., uranyl acetate, lead citrate) and imaged to visualize internal structures, such as the formation of membrane protrusions and leakage of cytoplasm.[4]

-

Scanning Electron Microscopy (SEM): Fixed cells are dehydrated, critical-point dried, and sputter-coated with a conductive metal (e.g., gold-palladium). SEM provides high-resolution images of the bacterial surface, revealing swelling, surface blebbing, and rupture.[4]

-

Model Membrane Interaction Studies

-

Objective: To characterize the direct interaction of this compound with lipid bilayers, mimicking the bacterial cytoplasmic membrane.

-

Methodology (Liposome and Planar Bilayer Systems):

-

Large Unilamellar Vesicles (LUVs): LUVs are prepared with a lipid composition that mimics gram-positive bacterial membranes (e.g., high content of phosphatidylglycerol, PG).

-

Partitioning Assay: The intrinsic tryptophan fluorescence of this compound can be used to measure its partitioning constant into the lipid bilayer.

-

Leakage Assay: LUVs are loaded with a fluorescent dye (e.g., calcein) at a self-quenching concentration. The addition of this compound induces pore formation, causing the dye to leak out, de-quench, and fluoresce. This allows for the quantification of membrane disruption.[5][6]

-

Planar Lipid Bilayers: A lipid bilayer is formed across a small aperture. The addition of this compound to one side allows for the measurement of ion channel formation and conductance using electrophysiology techniques.[4]

-

Visualizations

Mechanism of Action Pathway

Caption: The "HOTTER" mechanism of this compound on gram-positive bacteria.

Experimental Workflow Example

Caption: Workflow for MIC determination and morphological analysis.

References

- 1. A phase III, randomized, double-blind, placebo-controlled, multinational trial of this compound for the prevention of oral mucositis in patients receiving stomatotoxic chemotherapy (PROMPT-CT trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (IntraBiotics pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound HCl: a novel antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Omiganan interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. research.vu.nl [research.vu.nl]

- 10. The antimicrobial effect of this compound HCl oral solution in patients receiving stomatotoxic chemotherapy: analysis from a multicenter, double-blind, placebo-controlled, randomized, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Iseganan Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iseganan (also known as IB-367) is a synthetic, 17-amino acid antimicrobial peptide and an analog of the naturally occurring porcine protegrin-1.[1] It exhibits broad-spectrum antimicrobial activity by disrupting the integrity of microbial cell membranes.[2] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, intended for researchers and professionals in the field of drug development. The guide outlines a representative solid-phase peptide synthesis (SPPS) protocol, details on purification using reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for analytical characterization. Furthermore, it visualizes the synthesis workflow and a potential signaling pathway associated with its parent compound, protegrin-1.

Introduction to this compound

This compound is a cationic peptide with a primary structure designed to mimic the antimicrobial properties of protegrins.[1] Its mechanism of action involves the permeabilization of bacterial cell membranes, leading to cell death.[3] This direct action on the microbial membrane is a hallmark of many antimicrobial peptides and is considered a promising strategy to combat antibiotic resistance. Clinical trials have explored this compound for the prevention of oral mucositis in patients undergoing chemotherapy and for the prevention of ventilator-associated pneumonia.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Arg-Gly-Gly-Arg-Leu-Cys-Tyr-Cys-Arg-Arg-Phe-Cys-Val-Cys-Val-Gly-Arg-NH₂ |

| Molecular Formula | C₈₄H₁₄₁N₃₁O₁₈S₄ |

| Molecular Weight | 2058.5 g/mol |

| Purity (Post-HPLC) | >95% |

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6]

Experimental Protocol: Representative SPPS of this compound

This protocol is a representative example and may require optimization.

Materials:

-

Resin: Rink Amide resin (for C-terminal amidation).[7]

-

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Val-OH.

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) (e.g., 94:2.5:2.5:1 v/v/v/v).

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[7]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.

-

Add HBTU and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (IntraBiotics pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound HCl: a novel antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. solid phase peptide synthesis [biosyn.com]

- 7. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to the Biophysical Properties of Iseganan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iseganan (also known as IB-367) is a synthetic, broad-spectrum antimicrobial peptide (AMP) that represents a promising class of therapeutics in an era of increasing antibiotic resistance. As an analogue of protegrin-1, a naturally occurring peptide in porcine leukocytes, this compound exerts its potent microbicidal activity primarily through the disruption of microbial cell membranes. This technical guide provides a comprehensive overview of the biophysical properties of this compound, detailing its mechanism of action, interactions with bacterial membranes, and structural characteristics. Quantitative data from key experimental methodologies are summarized, and detailed protocols for these techniques are provided to facilitate further research and development.

Introduction

This compound is a cationic peptide with a primary sequence of RGGLCYCRGRFCVCVGR-NH₂.[1] Its structure is characterized by a β-hairpin conformation stabilized by two disulfide bonds. This amphipathic structure is crucial for its interaction with and disruption of microbial membranes.[2] this compound has demonstrated rapid and broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5][6] Its primary mechanism of action involves permeabilizing the bacterial cell envelope, leading to a loss of membrane integrity and subsequent cell death.[7] This direct physical disruption of the membrane is a key advantage, as it is less likely to induce microbial resistance compared to traditional antibiotics that target specific metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | RGGLCYCRGRFCVCVGR-NH₂ | [1] |

| Molecular Formula | C₇₈H₁₂₅N₂₉O₁₈S₄ | |

| Molecular Weight | 1899.3 g/mol | |

| Charge (at pH 7) | Cationic | [8] |

| Structure | β-hairpin with two disulfide bonds | [2] |

Antimicrobial Activity

Mechanism of Action: Membrane Disruption

The primary mechanism of action of this compound is the targeted disruption of microbial cell membranes. This process can be broken down into several key steps, each of which can be investigated using specific biophysical techniques.

Initial Electrostatic Interaction and LPS Binding

As a cationic peptide, this compound initially interacts with the negatively charged components of microbial cell envelopes. In Gram-negative bacteria, this primary target is the lipopolysaccharide (LPS) of the outer membrane.[7] This interaction is crucial for accumulating the peptide at the cell surface.

Outer Membrane Permeabilization

Following the initial binding, this compound disrupts the integrity of the outer membrane, allowing it to traverse this barrier and access the inner cytoplasmic membrane.

Cytoplasmic Membrane Depolarization and Permeabilization

Once at the cytoplasmic membrane, this compound inserts into the lipid bilayer, leading to depolarization of the membrane potential and the formation of pores or channels. This disruption of the membrane's barrier function results in the leakage of essential intracellular components and ultimately, cell death.[7]

The proposed mechanism of this compound's interaction with and disruption of a Gram-negative bacterial membrane is depicted in the following workflow:

Caption: Workflow of this compound's interaction with a Gram-negative bacterial cell envelope.

Structural Analysis: Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments. In aqueous solution, many antimicrobial peptides, including likely this compound, adopt a random coil conformation. However, upon interaction with membrane-mimetic environments such as sodium dodecyl sulfate (SDS) micelles, they often undergo a conformational change to a more ordered structure, such as an α-helix or β-sheet, which is critical for their membrane-disrupting activity.

While specific quantitative secondary structure analysis of this compound from CD spectra is not widely published, the general trend for protegrin analogues suggests a transition to a more ordered conformation upon membrane interaction.

Thermodynamic Analysis: Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) is used to directly measure the heat changes associated with the binding of a peptide to lipid vesicles, providing quantitative information on the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biophysical properties of this compound.

Determination of Minimal Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target microorganism.

Caption: Experimental workflow for determining the Minimal Inhibitory Concentration (MIC).

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to a known concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (or another appropriate growth medium).

-

Preparation of Inoculum: Grow the test microorganism to the mid-logarithmic phase in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control well (no this compound) and a negative control well (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the permeabilization of the outer membrane of Gram-negative bacteria.

Protocol:

-

Cell Preparation: Grow Gram-negative bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.4).

-

NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM.

-

Fluorescence Measurement: Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).

-

This compound Addition: Add varying concentrations of this compound to the cell suspension.

-

Monitor Fluorescence: Record the increase in fluorescence intensity over time. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

Cytoplasmic Membrane Depolarization Assay (diSC₃(5) Assay)

This assay employs the membrane potential-sensitive dye diSC₃(5) to monitor the depolarization of the cytoplasmic membrane.

Caption: Workflow for the cytoplasmic membrane depolarization assay using diSC₃(5).

Protocol:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest, wash, and resuspend in a buffer containing a carbon source (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).

-

Dye Loading: Add diSC₃(5) to the cell suspension (final concentration ~0.4-1 µM) and incubate in the dark until the fluorescence signal is quenched and stable, indicating dye uptake into the polarized membranes.[1][8]

-

Baseline Measurement: Record the stable, quenched fluorescence baseline.

-

This compound Addition: Add this compound at various concentrations to the cell suspension.

-

Fluorescence Monitoring: Immediately begin recording the fluorescence intensity. An increase in fluorescence indicates the release of the dye from the depolarized membrane.

Isothermal Titration Calorimetry (ITC)

This protocol describes a typical ITC experiment to measure the thermodynamics of this compound binding to lipid vesicles.

Protocol:

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking bacterial membranes (e.g., a mixture of zwitterionic and anionic phospholipids) by extrusion.

-

Sample Preparation: Degas the lipid vesicle suspension and the this compound solution. Place the lipid vesicle suspension in the ITC sample cell and the this compound solution in the injection syringe.

-

Titration: Perform a series of small, sequential injections of the this compound solution into the sample cell while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat flow peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Signaling Pathways

The primary mechanism of this compound is direct membrane disruption rather than interaction with specific signaling pathways within the bacterial cell. The disruption of the membrane potential and integrity leads to a cascade of events, including ion dysregulation and leakage of cellular contents, which are the direct causes of cell death.

Conclusion

This compound is a potent antimicrobial peptide with a clear biophysical mechanism of action centered on the disruption of microbial cell membranes. Its broad-spectrum activity and low propensity for inducing resistance make it an attractive candidate for further development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biophysical properties of this compound and other antimicrobial peptides, contributing to the design of new and effective antimicrobial therapies. Further research to obtain and publish specific quantitative biophysical data for this compound will be crucial for a more complete understanding of its structure-activity relationship and for optimizing its therapeutic potential.

References

- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound. IB 367, protegrin IB 367 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (IntraBiotics pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Properties and Membrane-Active Mechanism of a Potential α-Helical Antimicrobial Derived from Cathelicidin PMAP-36 | PLOS One [journals.plos.org]

- 8. pure.uva.nl [pure.uva.nl]

- 9. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

The Core Interaction of Iseganan with Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iseganan (also known as IB-367) is a synthetic cationic antimicrobial peptide, an analog of protegrin-1, with a broad spectrum of activity against bacteria and fungi.[1] Its efficacy, particularly against fungal pathogens, stems from a direct and rapid interaction with the cell membrane, leading to a loss of integrity and subsequent cell death.[1] This technical guide provides an in-depth analysis of the core mechanisms governing the interaction of this compound with fungal cell membranes, presents quantitative efficacy data, details key experimental protocols for studying these interactions, and visualizes the underlying processes and workflows.

Core Mechanism of Action: Membrane Disruption

The primary antifungal mechanism of this compound is the physical disruption of the fungal cell membrane.[1][2] As a cationic peptide, this compound is initially attracted to the net negative charge of the fungal plasma membrane, which is rich in anionic phospholipids. The interaction is thought to proceed through a multi-step process:

-

Electrostatic Binding: The positively charged this compound molecules bind to the negatively charged components of the fungal cell surface.

-

Membrane Insertion and Pore Formation: Following initial binding, the peptide inserts into the lipid bilayer. While the exact model is not fully elucidated for fungi, it is hypothesized to be similar to other protegrins, which form pores or channels in the membrane. This action disrupts the normal lipid packing and integrity.[3][4]

-

Depolarization and Permeabilization: The formation of these pores leads to a rapid depolarization of the membrane potential and increases the membrane's permeability.[5]

-

Leakage and Cell Death: The compromised membrane allows for the unregulated efflux of essential intracellular components, such as ions (e.g., K+) and small molecules, and the influx of water, ultimately leading to cell lysis and death.[6]

A specific mechanism termed "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER) has been described for this compound's action against bacteria, involving massive water influx, swelling, and explosive rupture.[6] While not confirmed in fungi, a similar osmotically-driven process is likely a key part of its fungicidal activity.

Figure 1 Caption: Proposed mechanism of this compound on fungal cell membranes.

Quantitative Efficacy Data

This compound has demonstrated potent activity against a range of clinically relevant fungal pathogens, including fluconazole-susceptible and fluconazole-resistant strains. A study investigating its in-vitro activity against 25 clinical isolates of Candida species reported a rapid fungicidal effect.[7]

| Fungal Species | Number of Isolates | This compound (IB-367) MIC Range (µg/mL) | Reference |

| Candida albicans | 10 | 4.0 - 16 | [7] |

| Candida glabrata | 5 | 8.0 - 32 | [7] |

| Candida krusei | 4 | 2.0 - 16 | [7] |

| Candida parapsilosis | 3 | 4.0 - 8.0 | [7] |

| Candida tropicalis | 3 | 4.0 - 16 | [7] |

| Overall | 25 | 2.0 - 32 | [7] |

| Table 1: Minimum Inhibitory Concentration (MIC) range of this compound against various Candida species.[7] |

Key Experimental Protocols

To assess the interaction of this compound with fungal cell membranes, several key assays are employed. These protocols are designed to measure membrane permeabilization and depolarization.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay quantifies membrane integrity by using SYTOX Green, a fluorescent dye that cannot penetrate live cells with intact membranes. Upon membrane compromise, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[8]

Methodology:

-

Fungal Cell Preparation:

-

Culture Candida albicans overnight in a suitable broth (e.g., YPD) at 30°C.

-

Harvest cells by centrifugation, wash twice with a phosphate-free buffer (e.g., 5 mM HEPES, 5 mM glucose, pH 7.4), and resuspend in the same buffer to a final optical density (OD600) of 0.2.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add 50 µL of the fungal cell suspension to each well.

-

Add 50 µL of SYTOX Green dye (final concentration of 1 µM) to each well.

-

Add 100 µL of this compound solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include a negative control (buffer only) and a positive control (e.g., 0.5% Triton X-100 for maximal permeabilization).

-

-

Measurement:

-

Immediately place the plate in a microplate reader.

-

Measure fluorescence kinetics over time (e.g., every 5 minutes for 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[9]

-

Data is typically expressed as a percentage of the fluorescence of the positive control.

-

Figure 2 Caption: Workflow for the SYTOX Green membrane permeabilization assay.

Membrane Potential Assay (DiSC3(5) Depolarization)

This assay uses the potentiometric fluorescent dye DiSC3(5) to measure changes in membrane potential. The dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. When the membrane depolarizes, the dye is released into the medium, causing a measurable increase in fluorescence.[5][10]

Methodology:

-

Fungal Cell Preparation:

-

Prepare and wash fungal cells as described in the SYTOX Green protocol.

-

Resuspend the cells in a buffer (e.g., 5 mM HEPES, 5 mM glucose) to an OD600 of 0.05.[11]

-

-

Dye Loading:

-

Add DiSC3(5) to the cell suspension to a final concentration of 0.5-1.0 µM.

-

Incubate in the dark with shaking for 30-60 minutes to allow the dye to accumulate in the polarized membranes, evidenced by the quenching of the fluorescence signal to a stable baseline.

-

-

Measurement:

-

Transfer 2 mL of the dye-loaded cell suspension to a stirred cuvette in a spectrofluorometer.

-

Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm.[11]

-

Record the stable baseline fluorescence for ~100 seconds.

-

Add the desired concentration of this compound and continue recording the fluorescence signal until a plateau is reached. An increase in fluorescence indicates membrane depolarization.

-

A protonophore like CCCP or a pore-forming agent like gramicidin can be used as a positive control for complete depolarization.[10]

-

Figure 3 Caption: Workflow for the DiSC3(5) membrane depolarization assay.

Conclusion

This compound exerts its potent antifungal activity through a direct, membrane-centric mechanism of action. By binding to and disrupting the integrity of the fungal plasma membrane, it causes rapid permeabilization, depolarization, and ultimately, cell death. This direct physical disruption makes the development of resistance more challenging compared to agents that target specific metabolic pathways. The quantitative data and experimental protocols outlined in this guide provide a framework for further research into the precise molecular interactions and for the development of this compound and other protegrin-based peptides as next-generation antifungal therapeutics.

References

- 1. This compound (IntraBiotics pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antimicrobial Peptides: Avant-Garde Antifungal Agents to Fight against Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the interaction of antifungal peptides and ergosterol containing fungal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In-vitro activity of the synthetic protegrin IB-367 alone and in combination with antifungal agents against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | DNA Dye Sytox Green in Detection of Bacteriolytic Activity: High Speed, Precision and Sensitivity Demonstrated With Endolysins [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

Exploratory Studies on the Antiviral Activity of Iseganan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iseganan (IB-367) is a synthetic, broad-spectrum antimicrobial peptide (AMP) derived from protegrin-1, a naturally occurring peptide found in porcine leukocytes.[1][2] While extensively studied for its potent antibacterial and antifungal properties, particularly in the context of oral mucositis, its specific antiviral activities remain a less explored area of research.[1] This technical guide provides a comprehensive overview of the existing, albeit limited, exploratory studies and the theoretical potential of this compound as an antiviral agent. Due to the scarcity of direct research on this compound's virology, this document extrapolates potential mechanisms of action from studies on its parent compound, protegrin-1, and the broader class of cationic antimicrobial peptides. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the prospective antiviral applications of this compound.

Introduction to this compound (IB-367)

This compound is a cationic peptide with a primary structure designed to mimic the antimicrobial domains of protegrin-1.[1] Its amphipathic nature, conferred by a combination of hydrophobic and cationic residues, is crucial for its interaction with microbial membranes.[3] The majority of clinical research on this compound has centered on its efficacy in reducing the microbial load in the oral cavity, thereby preventing or mitigating oral mucositis in patients undergoing chemotherapy and radiation.[1] These studies have established its broad-spectrum activity against a variety of gram-positive and gram-negative bacteria, as well as fungi.[1][2]

Documented Antimicrobial Activity of this compound

While the primary focus of this guide is antiviral activity, a summary of this compound's known antimicrobial efficacy provides context for its potential broad-spectrum action. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various microorganisms.

| Microorganism | Type | MIC (µg/mL) Range | Reference |

| Streptococcus mitis | Gram-positive | 0.13 - 64 | [1] |

| Streptococcus sanguis | Gram-positive | 0.13 - 64 | [1] |

| Streptococcus salivarius | Gram-positive | 0.13 - 64 | [1] |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.13 - 64 | [1] |

| Klebsiella spp. | Gram-negative | 0.06 - 8 | [1] |

| Escherichia spp. | Gram-negative | 0.06 - 8 | [1] |

| Pseudomonas spp. | Gram-negative | 0.06 - 8 | [1] |

| Candida albicans | Fungus | Not specified | [4] |

Experimental Protocols for Antimicrobial Activity Assessment

The methodologies employed in determining the antimicrobial activity of this compound are standard and can be adapted for preliminary antiviral screening.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is typically determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a multi-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Each well containing the this compound dilution is inoculated with the microbial suspension.

-

Incubation: The microtiter plates are incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Bactericidal/Fungicidal Activity Assay

To determine if this compound is microbicidal, a sample from the wells of the MIC assay that show no visible growth is subcultured onto an agar medium without the peptide.

-

Subculturing: An aliquot from each clear well of the MIC plate is spread onto an appropriate agar plate.

-

Incubation: The agar plates are incubated under conditions that support the growth of the test organism.

-

Determination of Cidal Activity: The lowest concentration of this compound from which the microorganism fails to grow on the subculture plate is considered the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC).

Antiviral Activity of Protegrin-1: A Proxy for this compound

-

Human Immunodeficiency Virus (HIV): Protegrins have been shown to exhibit in vitro activity against HIV.[4] The proposed mechanism involves the disruption of the viral envelope.[5]

-

Dengue Virus: Protegrin-1 has demonstrated inhibitory activity against the Dengue virus NS2B-NS3 serine protease, which is essential for viral replication.[6]

-

Porcine Reproductive and Respiratory Syndrome Virus (PRRSV): In vitro studies have shown that protegrin-1 can inhibit PRRSV infection and replication in Marc-145 cells, primarily by blocking viral attachment to the host cells.[7]

Theoretical Antiviral Mechanisms of Action for this compound

Based on the known mechanisms of protegrin-1 and other cationic antimicrobial peptides, several potential antiviral mechanisms can be proposed for this compound, particularly against enveloped viruses.[8][9]

Direct Interaction with the Viral Envelope

The primary proposed mechanism for the antiviral activity of many cationic peptides is the direct disruption of the viral lipid envelope.[8]

Caption: Potential antiviral mechanisms of this compound against enveloped viruses.

Inhibition of Viral Attachment and Entry

This compound may prevent viral infection at the initial stages by interfering with the attachment and entry of the virus into the host cell.

-

Binding to Viral Glycoproteins: this compound could bind to the glycoproteins on the surface of enveloped viruses, sterically hindering their interaction with host cell receptors.

-

Blocking Host Cell Receptors: Alternatively, this compound might bind to host cell surface receptors that viruses use for entry, effectively blocking viral attachment.

Interference with Viral Replication

Some antimicrobial peptides can translocate into the host cell and interfere with intracellular viral replication processes.[9]

Caption: General experimental workflow to assess the antiviral activity of this compound.

Proposed Experimental Workflow for this compound Antiviral Studies

To validate the theoretical antiviral activity of this compound, a systematic experimental approach is necessary.

-

Cytotoxicity Assay: The first step is to determine the non-toxic concentration range of this compound on the selected host cell line (e.g., Vero cells, A549 cells) using assays such as MTT or LDH.

-

Plaque Reduction Assay: This is a standard method to quantify the antiviral activity of a compound. Host cell monolayers are infected with a known amount of virus in the presence of varying concentrations of this compound. The reduction in the number of viral plaques compared to an untreated control indicates antiviral activity.

-

Time-of-Addition Assay: To elucidate the stage of the viral life cycle that this compound targets, it can be added at different time points: before infection (to assess activity on viral attachment), during infection (to assess activity on entry), and after infection (to assess activity on replication).

-

Mechanism of Action Studies:

-

Viral Fusion Assays: To investigate the effect on viral fusion, labeled viruses or reporter gene assays can be used.

-

Quantitative PCR (qPCR): To determine the effect on viral genome replication, the levels of viral nucleic acids can be quantified in treated versus untreated cells.

-

Western Blot: To assess the impact on viral protein synthesis, the expression of key viral proteins can be analyzed.

-

Conclusion and Future Directions

This compound is a well-characterized antimicrobial peptide with proven efficacy against a broad range of bacteria and fungi. While direct evidence of its antiviral activity is currently lacking in the public domain, its lineage from protegrin-1 and its classification as a cationic antimicrobial peptide strongly suggest a potential for antiviral effects, particularly against enveloped viruses.

Future research should focus on systematic in vitro screening of this compound against a panel of clinically relevant viruses, including influenza virus, herpes simplex virus, and coronaviruses. Elucidating its mechanism of action and evaluating its efficacy in preclinical in vivo models will be critical steps in determining its potential as a novel antiviral therapeutic. The information presented in this guide provides a foundational framework for initiating such exploratory studies.

References

- 1. IB-367, a protegrin peptide with in vitro and in vivo activities against the microflora associated with oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IB-367, a Protegrin Peptide with In Vitro and In Vivo Activities against the Microflora Associated with Oral Mucositis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protegrin-1 Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model [mdpi.com]

- 4. Protegrin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitory activity and molecular mechanism of protegrin-1 against porcine reproductive and respiratory syndrome virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of the antiviral activity of cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Iseganan's Role in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iseganan (also known as IB-367) is a synthetic antimicrobial peptide (AMP), structurally analogous to the naturally occurring porcine protegrin-1. As a member of the protegrin family, this compound represents a class of molecules that are crucial components of the innate immune system, serving as a first line of defense against a wide array of pathogens. This technical guide provides an in-depth examination of this compound's mechanism of action, its spectrum of antimicrobial activity, and its role as an effector of innate immunity. The document summarizes key quantitative data from in vitro and clinical studies, details relevant experimental protocols, and visualizes the underlying biological processes and workflows. While clinical outcomes have been varied, the study of this compound offers significant insights into the therapeutic potential and challenges of developing AMPs as novel anti-infective agents.

Introduction: this compound as an Innate Defense Molecule

The innate immune system provides immediate, non-specific defense against pathogens. A key component of this system is a diverse arsenal of antimicrobial peptides (AMPs), which are evolutionarily conserved effector molecules.[1] this compound is a synthetic protegrin analog developed to harness the potent, broad-spectrum microbicidal properties of these natural peptides.[2] Its primary role in the context of innate immunity is the direct and rapid killing of pathogenic microbes, thereby preventing colonization and subsequent infection.[3]

Unlike conventional antibiotics that often target specific metabolic pathways, this compound acts physically upon the microbial cell membrane, a mechanism that is less likely to induce resistance.[3] It has demonstrated rapid bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] This activity led to its clinical investigation for preventing oral mucositis in cancer patients and for ventilator-associated pneumonia.[3][6][7]

Mechanism of Action: Rapid Membrane Disruption

The primary mechanism by which this compound exerts its antimicrobial effect is through the catastrophic disruption of microbial cell membrane integrity.[1][4] This process is multifaceted and leads to rapid cell death. The proposed mechanism for protegrins is a model termed "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER).

Key Steps in the HOTTER Mechanism:

-

Electrostatic Binding: As a cationic peptide, this compound initially binds to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Permeabilization: Following binding, the peptide inserts into the lipid bilayer, causing simultaneous permeabilization of the outer and inner membranes. This allows for the transit of small molecules and ions.[1]

-

Osmotic Imbalance: The formation of these pores leads to a massive, unregulated influx of water and a compensatory efflux of intracellular potassium ions.[1]

-

Hydrostatic Pressure and Extrusion: The osmotic influx causes the bacterial cell to swell within minutes. This internal hydrostatic pressure forces portions of the inner membrane to extrude through natural clefts (tesserae) in the peptidoglycan layer.[1]

-

Rupture and Cell Death: These extruded protoplasts are osmotically fragile and rupture explosively, releasing the cytoplasmic contents and causing irreversible cell death.[1]

Quantitative Data on Antimicrobial Activity and Clinical Efficacy

This compound's potency is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens and by efficacy endpoints in clinical trials.

In Vitro Antimicrobial Spectrum

This compound has demonstrated broad-spectrum activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro assay.

| Microorganism Class | Range of MIC Values (µg/mL) |

| Gram-Positive Bacteria | 0.13 - 64 |

| Gram-Negative Bacteria | 0.06 - 8 |

| Table 1: Summary of Minimum Inhibitory Concentration (MIC) ranges for this compound (IB-367) against various classes of bacteria. Data sourced from in vitro susceptibility testing.[8] |

Clinical Efficacy and Microbial Load Reduction

Clinical trials have primarily focused on the prevention of oral mucositis (OM). While some trials failed to meet their primary endpoints, others showed trends toward efficacy and significant reductions in oral microbial counts.[2][7][9]

| Study / Endpoint | This compound Group | Placebo / Control Group | P-Value | Reference |

| PROMPT-CT Trial: Patients not developing ulcerative OM (chemotherapy) | 43% | 33% | 0.067 | [2] |

| Antimicrobial Effect: Reduction in total microbial load (log10 CFU) on Day 1 | 1.59 | 0.18 | < 0.0001 | [9] |

| Radiotherapy Trial: Patients not developing ulcerative OM (Grades 2-4) | 9% | 9% | 0.998 | [7] |

| VAP Trial: Rate of Ventilator-Associated Pneumonia (VAP) in survivors | 16% (45/282) | 20% (57/284) | 0.145 | [6] |

| Table 2: Selected quantitative outcomes from Phase III clinical trials of this compound. |

Role in the Innate Immune System

This compound's function is a direct extension of a core principle of innate immunity: the use of germline-encoded peptides to provide a rapid, broad-spectrum barrier against microbial invasion.

-

First-Line Defense: AMPs are stored in immune cells like neutrophils and produced by epithelial cells at mucosal surfaces, acting as a chemical shield.[1] this compound was designed to mimic this function as a topical agent.

-

Direct Pathogen Elimination: Unlike adaptive immunity, which requires time for clonal selection and expansion of lymphocytes, this compound provides immediate microbicidal action, reducing the initial pathogen load.

-

Immunomodulation (Potential): Many natural AMPs also possess immunomodulatory functions, such as chemoattracting other immune cells or modulating cytokine responses. While this compound's primary role is antimicrobial, its potential to influence the local inflammatory environment is an area for further research, though specific data is limited.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on standardized methods for antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound hydrochloride stock solution (e.g., 1 mg/mL in sterile water).

-

Sterile 96-well microtiter plates (U-bottom).

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Microbial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the well.

-

Positive control (broth with inoculum, no drug).

-

Negative control (broth only).

-

Incubator (35-37°C).

Methodology:

-

Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate row.

-

Serial Dilution: Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) will not contain the drug.

-

Inoculation: Prepare the microbial inoculum. Dilute the 0.5 McFarland suspension in broth so that adding 50 µL to each well results in the final target concentration of 5 x 10^5 CFU/mL.

-

Add 50 µL of the prepared inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Add 50 µL of sterile broth to well 12 (negative control) to bring its volume to 100 µL.

-

Incubation: Seal the plate (e.g., with an adhesive film) and incubate at 35-37°C for 16-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound HCl: a novel antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (IntraBiotics pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A randomized double-blind trial of this compound in prevention of ventilator-associated pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A multinational, randomized phase III trial of this compound HCl oral solution for reducing the severity of oral mucositis in patients receiving radiotherapy for head-and-neck malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The antimicrobial effect of this compound HCl oral solution in patients receiving stomatotoxic chemotherapy: analysis from a multicenter, double-blind, placebo-controlled, randomized, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Iseganan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iseganan (also known as IB-367) is a synthetic, broad-spectrum antimicrobial peptide, analogous to naturally occurring protegrins.[1][2] It exhibits rapid bactericidal and fungicidal activity against a wide range of pathogens, including those resistant to conventional antibiotics.[1][3][4] this compound has been investigated for various applications, including the prevention of oral mucositis in cancer patients and ventilator-associated pneumonia.[3][5] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to cell death.[6] This document provides detailed protocols for the in vitro evaluation of this compound's antimicrobial efficacy and cytotoxic potential.

Mechanism of Action

This compound exerts its antimicrobial effect by directly targeting and disrupting the lipid cell membranes of susceptible microorganisms.[1][6] As a cationic peptide, it electrostatically interacts with the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, allowing the leakage of intracellular components and ultimately causing cell lysis and death.[6] Studies have shown this process can involve a dramatic, osmotically-driven extrusion and rupture of the bacterial cytoplasm through the cell wall.[6]

Caption: Mechanism of this compound action on the bacterial cell membrane.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. The broth microdilution method is described below.

Materials:

-

This compound hydrochloride

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial and/or fungal isolates

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Protocol:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water).

-

Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar plate. Inoculate a few colonies into broth and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.

-

Controls: Include a positive control (microbe in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Time-Kill Kinetic Assay

This assay evaluates the rate at which this compound kills a microbial population over time.

Materials:

-

This compound

-

Log-phase microbial culture

-

Appropriate broth medium

-

Sterile tubes or flasks

-

Shaking incubator

-

Apparatus for serial dilution and plating (e.g., pipettes, tubes, agar plates)

Protocol:

-

Inoculum Preparation: Prepare a log-phase culture of the test microorganism and dilute it in fresh broth to a starting concentration of approximately 1 x 10⁶ CFU/mL.

-

Exposure to this compound: Add this compound to the culture flasks at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without this compound.

-

Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

-

Quantification of Viable Cells: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Caption: General workflow for the in vitro assessment of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cells to determine its cytotoxic potential.

Materials:

-

Human cell line (e.g., HEK293, HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the human cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment with this compound: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

-

Controls: Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Data Presentation

Table 1: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 4 |

| Streptococcus pyogenes | Gram-positive | 2 |

| Escherichia coli | Gram-negative | 8 |

| Pseudomonas aeruginosa | Gram-negative | 16 |

| Candida albicans | Fungus (Yeast) | 8 |

Note: The data presented are hypothetical and for illustrative purposes.

Table 2: Time-Kill Kinetics of this compound against S. aureus

| Time (hours) | Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 1 | 6.4 | 4.2 | 3.1 | <2 |

| 2 | 6.9 | 3.5 | <2 | <2 |

| 4 | 7.5 | <2 | <2 | <2 |

| 24 | 8.8 | <2 | <2 | <2 |

Note: The data presented are hypothetical and for illustrative purposes. A value of <2 indicates below the limit of detection.

Table 3: Cytotoxicity of this compound against Human Keratinocytes (HaCaT)

| This compound (µg/mL) | Cell Viability (%) |

| 0 | 100 |

| 16 | 98.5 |

| 32 | 95.2 |

| 64 | 88.1 |

| 128 | 75.4 |

| 256 | 52.3 |

Note: The data presented are hypothetical and for illustrative purposes. IC₅₀ > 256 µg/mL.

References

- 1. This compound (IntraBiotics pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound HCl: a novel antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A randomized double-blind trial of this compound in prevention of ventilator-associated pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Iseganan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iseganan (also known as IB-367) is a synthetic, broad-spectrum antimicrobial peptide, analogous to naturally occurring protegrins.[1] Protegrins are a class of cationic, cysteine-rich antimicrobial peptides found in porcine leukocytes.[2] this compound exhibits rapid microbicidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Its mechanism of action involves the disruption of microbial cell membrane integrity, leading to rapid cell death.[5] This property makes it a subject of interest for various clinical applications, including the prevention of oral mucositis in patients undergoing chemotherapy.[6][7]

These application notes provide a comprehensive overview of the minimum inhibitory concentration (MIC) assay for this compound, including detailed protocols, expected MIC values for common pathogens, and an illustration of its mechanism of action.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the MIC values of this compound against a selection of clinically relevant microorganisms. These values have been compiled from published research and serve as a reference for expected in vitro activity.

| Microorganism | Type | MIC Range (µg/mL) |

| Streptococcus mitis | Gram-positive bacteria | 0.13 - 64 |

| Streptococcus sanguis | Gram-positive bacteria | 0.13 - 64 |

| Streptococcus salivarius | Gram-positive bacteria | 0.13 - 64 |

| Staphylococcus aureus | Gram-positive bacteria | 0.13 - 64 |

| Klebsiella pneumoniae | Gram-negative bacteria | 0.06 - 8 |

| Escherichia coli | Gram-negative bacteria | 0.06 - 8 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 0.06 - 8 |

| Serratia marcescens | Gram-negative bacteria | 16 - 256 |

| Candida albicans | Fungus | Active (Specific MIC may vary)[8] |

Note: The provided MIC ranges are based on available literature and may vary depending on the specific strain and testing conditions.[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound (Modified for Cationic Peptides)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines with modifications to accommodate the cationic nature of this compound, which can adhere to standard polystyrene microplates.

Materials:

-

This compound (lyophilized powder)

-

Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial and/or fungal isolates

-

Sterile 96-well polypropylene microtiter plates

-

Sterile polypropylene tubes

-

Spectrophotometer

-

Plate shaker

-

Incubator (35°C ± 2°C)

-

Sterile pipette tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to a concentration of 1280 µg/mL.

-

Further dilutions should be made in sterile CAMHB.

-

-

Preparation of Microbial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.10).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well polypropylene plate.

-

Add 200 µL of the this compound working stock solution (e.g., 64 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound).

-

Well 12 will serve as the sterility control (no inoculum).

-

-

Inoculation:

-

Add 10 µL of the prepared microbial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

-

Mechanism of Action

This compound, like other protegrins, exerts its antimicrobial effect through a multi-step process that leads to the disruption of the microbial cell membrane.[5] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Caption: Mechanism of action of this compound leading to bacterial cell death.

Experimental Workflow

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Workflow for the this compound MIC assay.

References

- 1. The antimicrobial effect of this compound HCl oral solution in patients receiving stomatotoxic chemotherapy: analysis from a multicenter, double-blind, placebo-controlled, randomized, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (IntraBiotics pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound HCl: a novel antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase III, randomized, double-blind, placebo-controlled, multinational trial of this compound for the prevention of oral mucositis in patients receiving stomatotoxic chemotherapy (PROMPT-CT trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IB-367, a Protegrin Peptide with In Vitro and In Vivo Activities against the Microflora Associated with Oral Mucositis - PMC [pmc.ncbi.nlm.nih.gov]

Iseganan Formulation for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Iseganan, a synthetic, broad-spectrum antimicrobial peptide, for its use in in vivo studies. This document details its mechanism of action, summarizes clinical trial data, and provides detailed protocols for preclinical evaluation in relevant animal models.

Introduction to this compound (IB-367)

This compound is a synthetic analog of protegrin-1, a naturally occurring antimicrobial peptide.[1] It exhibits rapid, broad-spectrum microbicidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to rapid cell death.[4] this compound has been investigated for various clinical applications, most notably for the prevention and treatment of oral mucositis in patients undergoing chemotherapy and radiation therapy.[1][2][3] Other areas of investigation have included the prevention of ventilator-associated pneumonia and the treatment of chronic lung infections.[2]

Mechanism of Action

This compound exerts its antimicrobial effect through a novel and rapid process of membrane disruption termed "Hydro-Osmotic Trans-Tesseral Extrusion and Rupture" (HOTTER). This mechanism is a direct physical disruption of the bacterial cell membrane and does not involve specific intracellular signaling pathways.

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of this compound Action.

This compound Formulations for In Vivo Studies

This compound has been developed in several formulations for different routes of administration. For preclinical in vivo studies, the formulation should be selected based on the specific animal model and the intended clinical application.

| Formulation Type | Proposed In Vivo Application | Key Characteristics |

| Oral Rinse Solution | Oral Mucositis Models | Aqueous solution of this compound HCl. May contain viscosity-enhancing agents for better mucosal contact. |

| Topical Gel | Dermal Infection Models | Semi-solid formulation for localized application to the skin. |

| Aerosolized Liquid | Pulmonary Infection Models | Fine mist generated by a nebulizer for inhalation. |

| Intraperitoneal Injection | Systemic Infection Models | Sterile solution for direct administration into the peritoneal cavity. |

Quantitative Data from Clinical and In Vivo Studies

The following tables summarize key quantitative data from human clinical trials and a representative preclinical in vivo study.

Table 1: Summary of this compound Clinical Trials for Oral Mucositis

| Study Phase | Patient Population | This compound Formulation & Dosage | Key Findings | Reference |

| Phase III | Patients receiving stomatotoxic chemotherapy | 9 mg this compound HCl in 3 ml oral rinse, swished and swallowed 6 times daily for 21-28 days. | Significant reduction in total oral microbial load.[5][6] Reduced mouth pain, throat pain, and stomatitis scores compared to placebo.[1][4] | [1][4][5][6] |

| Phase III | Patients receiving radiotherapy for head-and-neck cancer | This compound HCl oral solution. | Did not significantly reduce the risk of developing ulcerative oral mucositis compared to placebo.[7] | [7] |

Table 2: Summary of a Preclinical In Vivo Study in a Murine Cysticercosis Model

| Animal Model | This compound Formulation & Dosage | Key Findings | Reference |

| T. crassiceps murine cysticercosis model | Single intraperitoneal injection of 200 µg or 400 µg per mouse. | The 400 µg dose reduced the parasite load by 25% compared to the control group. In vitro, this compound disrupted the cysticerci. | [4] |

Experimental Protocols for In Vivo Studies

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound formulations in preclinical animal models.

Protocol 1: Evaluation of this compound Oral Rinse in a Hamster Model of Chemotherapy-Induced Oral Mucositis

This protocol is based on established methods for inducing oral mucositis in hamsters and is adapted for the evaluation of an this compound oral rinse.

Caption: Hamster Oral Mucositis Study Workflow.

-

Male Syrian golden hamsters (80-100 g)

-

This compound HCl

-

Vehicle for oral rinse (e.g., sterile water with a biocompatible viscosity-enhancing agent)

-

Chemotherapeutic agent (e.g., 5-Fluorouracil)

-

Anesthetic (e.g., isoflurane)

-

Calibrated swabs or micropipette for oral rinse application

-

Scoring system for oral mucositis (see below)

-

Acclimatization: House animals in standard conditions for at least one week before the experiment.

-

Mucositis Induction:

-

On Day 0, record baseline body weight and score the appearance of the oral mucosa.

-

On Day 1, administer a single intraperitoneal (i.p.) injection of 5-Fluorouracil (e.g., 60 mg/kg).

-

On Day 2, lightly anesthetize the hamsters and induce mild mechanical trauma to the inner cheek pouch by gently scratching with the tip of a sterile 18-gauge needle. This step helps to localize the mucositis.

-

-

Treatment:

-

Randomly divide the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-